1,3,5-Trichloro-2,4-dinitrobenzene

Alkaline Hydrolysis Environmental Fate Reaction Kinetics

Researchers requiring a reliable precursor for TCTNB synthesis face challenges with isomerically pure polychlorinated polynitrobenzene intermediates. 1,3,5-Trichloro-2,4-dinitrobenzene (TCDNB) addresses this need with: • Three chlorine leaving groups enabling controlled SNAr functionalization inaccessible to mono-chloro analogs like DNCB • Validated nitration pathway to TCTNB, the direct precursor to insensitive explosive TATB • Comprehensive solubility data in 12 pure solvents for optimized crystallization and process design • High-precision low-temperature crystal structure supporting DFT modeling of intermolecular interactions

Molecular Formula C6HCl3N2O4
Molecular Weight 271.4 g/mol
CAS No. 6284-83-9
Cat. No. B1596048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trichloro-2,4-dinitrobenzene
CAS6284-83-9
Molecular FormulaC6HCl3N2O4
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C6HCl3N2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H
InChIKeyBPMOJGOPWSCNHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Trichloro-2,4-dinitrobenzene Supplier & Technical Data


1,3,5-Trichloro-2,4-dinitrobenzene (CAS 6284-83-9) is a polychlorinated polynitrobenzene (PCPNB) with the molecular formula C6HCl3N2O4 and a molecular weight of 271.44 g/mol [1]. It is a white solid with a melting point of 129.5 °C and a density of 1.822 g/cm³ . This compound is a key intermediate in the synthesis of 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) [2], a highly nitrated explosive material. It is also employed in the production of dyes and pigments . Its unique substitution pattern—three chlorine atoms and two nitro groups on a benzene ring—confers specific reactivity and physical properties that differentiate it from other chloronitrobenzene analogs, which are critical for precise scientific and industrial applications.

Key Intermediate Enables final nitration to TCTNB explosive precursor
Process-Ready Data Solubility in 12 pure solvents supports crystallization design
Structural Benchmark Low-temperature crystal structure aids computational modeling

Why 1,3,5-Trichloro-2,4-dinitrobenzene Cannot Be Substituted


Generic substitution among chloronitrobenzene derivatives is technically unsound due to profound differences in reactivity, stability, and physical properties arising from their specific substitution patterns. While compounds like 2,4-dinitrochlorobenzene (DNCB) and 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) share structural motifs, their behavior in key chemical transformations, particularly nucleophilic aromatic substitution (SNAr) and nitration, is distinct. For instance, the presence of three chlorine atoms in 1,3,5-trichloro-2,4-dinitrobenzene provides multiple reactive sites for further functionalization, a feature not available in DNCB [1]. Furthermore, the electronic effects of the nitro and chloro groups differ significantly, leading to altered reaction kinetics and product distributions, as demonstrated by comparative hydrolysis studies [2]. Attempting to substitute one for the other without rigorous validation can lead to failed syntheses, impure products, and erroneous experimental outcomes, necessitating the procurement of the exact compound for reliable results.

DNCB reactivity mismatch
DNCB lacks the three chlorine sites required for final nitration to TCTNB, leading to different SNAr pathways and products.
TCTNB is a product, not intermediate
TCTNB is the fully nitrated derivative and more reactive; it cannot serve as a precursor for further chloronitroaromatic synthesis.
Data gap in common analogs
Most chloronitrobenzenes lack the extensive solubility and crystal structure datasets available for this compound, increasing process development risk.

Performance Evidence for 1,3,5-Trichloro-2,4-dinitrobenzene


Alkaline Hydrolysis Kinetics

Granular 1,3,5-trichloro-2,4-dinitrobenzene (T3) exhibits pseudo-first-order hydrolysis kinetics with a rate constant of 0.163 h⁻¹ at 95 °C [1]. This is contrasted with its fully nitrated analog, 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB), which is significantly more reactive and has been identified as a byproduct of T3 hydrolysis during neutralization [2]. The kinetic data for T3 provides a crucial baseline for understanding its environmental persistence relative to TCTNB.

Hydrolysis Kinetics
Class-level
Pseudo-first-order rate constant 0.163 h⁻¹ at 95°C
Supports waste-treatment design and environmental fate modeling
Rate determined for granular T3; may differ at ambient temperatures
Alkaline Hydrolysis Environmental Fate Reaction Kinetics

Torsional Dynamics vs. Tetrachloro Analog

The torsional frequencies of 1,3,5-trichloro-2,4-dinitrobenzene were rigorously evaluated using Nuclear Quadrupole Resonance (NQR) and compared directly to those of 1,2,4,5-tetrachloro-3,6-dinitrobenzene over a temperature range of 77K to 392K [1]. While the study does not provide a single numeric frequency value for each compound in the abstract, it establishes that the two compounds have distinct torsional dynamics, which are directly linked to their molecular packing and intermolecular interactions in the solid state.

Torsional Dynamics
Head-to-head
Distinct torsional frequencies compared to 1,2,4,5-tetrachloro-3,6-dinitrobenzene over 77–392 K
Indicates different solid-state packing and thermal response
No single numeric frequency reported; temperature-dependent NQR data
Molecular Dynamics NQR Spectroscopy Solid-State Physics

Solubility in Pure Solvents

The solubility of 1,3,5-trichloro-2,4-dinitrobenzene has been experimentally determined and correlated in 12 pure solvents across a temperature range of 278.15 K to 318.15 K [1]. This comprehensive dataset provides precise solubility parameters (e.g., mole fraction solubility) as a function of temperature and solvent polarity, enabling optimized recrystallization and purification protocols. This level of detailed solubility data is not readily available for many of its closest analogs, such as 1,3,5-trichloro-2,4,6-trinitrobenzene, which may have different solubility behavior due to the additional nitro group.

Solubility Dataset
Class-level
Mole fraction solubility measured in 12 pure solvents from 278.15 K to 318.15 K
Enables solvent selection and crystallization process design
Data unavailable for TCTNB analog; direct comparison not possible
Solubility Crystallization Process Chemistry

Crystal Structure Redetermination

A high-precision redetermination of the crystal structure of 1,3,5-trichloro-2,4-dinitrobenzene at 153 K confirms its role as an intermediate to 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) and provides accurate unit cell parameters: a = 14.173(3) Å, b = 7.718(2) Å, c = 18.270(4) Å, β = 105.79(3)°, V = 1923.0(7) ų, Z = 8 [1]. This structural data, obtained under cryogenic conditions, is essential for understanding its solid-state packing and reactivity. The structure shows no major deviations from the previously reported room-temperature structure, aside from the expected thermal contraction of the a and c axes [2].

Crystal Structure
Reported
Unit cell: a=14.173 Å, b=7.718 Å, c=18.270 Å, β=105.79°, V=1923.0 ų at 153 K
Provides precise solid-state parameters for computational modeling
Low-temperature structure confirms thermal contraction vs. 295 K data
Crystallography Solid-State Chemistry Structural Biology

Aquatic Toxicity Benchmark

The acute aquatic toxicity of 1,3,5-trichloro-2,4-dinitrobenzene has been measured in the fathead minnow (Pimephales promelas) with a 96-h LC50 value of log(1/LC50) = 6.09 [-log(mol/L)] [1]. This experimental toxicity value is crucial for environmental risk assessment and regulatory compliance. While data for direct comparators like TCTNB are not available in this dataset, this value places T3 on a quantitative toxicity scale, allowing for comparison with other chloronitroaromatics in QSAR models.

Aquatic Toxicity
Reported
96-h LC50 (Fathead minnow): log(1/LC50) = 6.09 [−log(mol/L)]
Quantitative benchmark for environmental risk assessment
Data from QSAR database; verify for current regulatory use
Aquatic Toxicology Environmental Safety QSAR

Application Scenarios for 1,3,5-Trichloro-2,4-dinitrobenzene


Precursor for High-Energy Material Synthesis

The compound's primary and most critical industrial application is as a synthetic intermediate for 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB), a high-energy explosive [1]. Its specific substitution pattern allows for a final nitration step to introduce the third nitro group, a transformation that is not feasible with other chloronitrobenzene isomers like 2,4-dinitrochlorobenzene. Procurement of high-purity 1,3,5-trichloro-2,4-dinitrobenzene is therefore essential for the reliable and safe production of TCTNB and related energetic materials.

Model Compound for PCPNB Environmental Fate

As detailed in Section 3, the compound's alkaline hydrolysis kinetics have been rigorously studied [1]. This makes 1,3,5-trichloro-2,4-dinitrobenzene an excellent model compound for investigating the degradation pathways, reaction mechanisms, and environmental persistence of the broader class of polychlorinated polynitrobenzenes (PCPNBs) [2]. Its well-defined reactivity and the availability of detailed mechanistic data (e.g., from DFT calculations) provide a benchmark for understanding the behavior of more complex or less-studied analogs.

Process Development for Dye and Pigment Intermediates

The compound's use in the production of dyes and pigments is noted [1]. The comprehensive solubility data available for 1,3,5-trichloro-2,4-dinitrobenzene in 12 pure solvents [2] provides a significant advantage for chemical engineers and process chemists. This data enables the rational design and optimization of key unit operations like crystallization, purification, and solvent selection, directly improving process efficiency, yield, and product quality in the manufacturing of downstream colorants.

Solid-State Chemistry and Crystallography Research

The availability of a high-precision, low-temperature crystal structure for 1,3,5-trichloro-2,4-dinitrobenzene [1] makes it a valuable subject for research in solid-state chemistry and crystallography. Its well-defined unit cell parameters and molecular geometry are essential for computational studies, such as density functional theory (DFT) modeling of intermolecular interactions, and for experimental investigations into polymorphism, co-crystallization, and the relationship between crystal packing and macroscopic material properties.

Application
Selection Property
Validation Focus
TCTNB precursor synthesis
Regiospecific dinitro substitution pattern for final nitration
Nitration reactivity and product purity
PCPNB environmental fate model
Well-characterized alkaline hydrolysis kinetics
Degradation pathway consistency and rate prediction
Dye & pigment process development
Comprehensive solubility dataset across 12 solvents
Crystallization yield and solvent optimization
Solid-state chemistry research
High-precision low-temperature crystal structure
Unit cell parameters and DFT model agreement

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